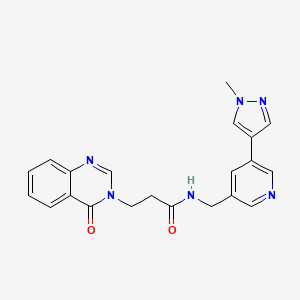

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-26-13-17(12-25-26)16-8-15(9-22-11-16)10-23-20(28)6-7-27-14-24-19-5-3-2-4-18(19)21(27)29/h2-5,8-9,11-14H,6-7,10H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJOLLBJBBZOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has generated significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H19N5O2

Molecular Weight : 341.38 g/mol

The compound features several notable structural components:

- Pyrazole Ring : Contributes to the compound's interaction with biological targets.

- Pyridine Moiety : Enhances solubility and potential receptor binding.

- Quinazoline Structure : Imparts unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or modulator of various enzymes or receptors, influencing key biochemical pathways involved in disease processes. The exact mechanism can vary based on the target and the biological context.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity :

- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values in the nanomolar range against breast and liver cancer cells, indicating strong potential for anticancer applications .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity, with preliminary results suggesting effectiveness against certain bacterial strains, which may be linked to the presence of the quinazoline moiety.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Detailed Findings

- Cytotoxicity Against Cancer Cells :

- Mechanistic Insights :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with quinazoline and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression . The incorporation of the pyrazole structure in N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may enhance these properties, offering a promising avenue for the development of new anticancer agents.

Table 1: Summary of Anticancer Studies on Quinazoline Derivatives

| Compound Name | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | EGFR Inhibition | |

| Compound B | Lung Cancer | Apoptosis Induction | |

| N-(Pyrazole) | Various | Kinase Inhibition |

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. The presence of the pyrazole and quinazoline groups suggests potential efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that certain derivatives exhibit greater effectiveness than traditional antibiotics against resistant strains .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 10 µg/mL | |

| Compound D | Candida albicans | 25 µg/mL | |

| N-(Pyrazole) | Various | Varies |

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes. Compounds similar to this compound have been identified as potent inhibitors of glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases, including Alzheimer's disease and diabetes . This inhibition can lead to therapeutic benefits by modulating pathways affected by GSK-3 activity.

Case Study: GSK-3 Inhibition by Pyrazole Derivatives

A study demonstrated that a series of pyrazole derivatives showed IC50 values in the nanomolar range against GSK-3, indicating strong inhibitory potential . The structural modifications, including the addition of the quinazoline moiety, could enhance this activity further.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The propanamide linker undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid and amine derivatives.

-

Conditions :

-

Acidic: HCl (6M), reflux, 12 hours.

-

Basic: NaOH (2M), 80°C, 6 hours.

-

-

Products :

-

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

-

(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

-

Mechanism : Nucleophilic attack by water or hydroxide ion at the electrophilic carbonyl carbon, followed by cleavage of the C–N bond.

Quinazolinone Ring Reactivity

The 4-oxoquinazolin-3(4H)-yl group participates in nucleophilic substitution and ring-opening reactions :

Nucleophilic Attack at C4

-

Reagents : Amines (e.g., pyrrolidine, piperazine).

-

Conditions : DMF, 100°C, 24 hours.

-

Product : Substituted quinazoline derivatives via replacement of the oxo group.

Ring-Opening Under Strong Bases

Pyrazole Ring Modifications

The 1-methylpyrazole subunit undergoes electrophilic substitution and oxidation :

Nitration

-

Product : 4-Nitro-1-methylpyrazole derivative.

-

Evidence : IR peaks at 1535 cm⁻¹ (C=N) and 1240 cm⁻¹ (C–N) post-reaction .

Oxidation to Pyrazolone

-

Reagents : H₂O₂ (30%), acetic acid, 60°C.

-

Product : 1-methylpyrazol-4-one.

Pyridine Ring Functionalization

The pyridine ring participates in Mannich reactions and cross-coupling :

Mannich Reaction

-

Conditions : Ethanol, 50°C, 8 hours.

-

Product : Tertiary amine derivative at the pyridine’s C3 position.

Suzuki Coupling

-

Conditions : DME/H₂O (3:1), 90°C, 12 hours.

-

Product : Biaryl-substituted pyridine derivatives.

Side-Chain Reactivity

The methylene (–CH₂–) groups in the propanamide linker are susceptible to oxidation :

-

Reagents : KMnO₄ (5%), H₂SO₄.

-

Product : Ketone derivative via oxidation of the central methylene carbon.

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Methodology : The compound can be synthesized via multi-step coupling reactions. For example, pyrazole-pyridine intermediates are prepared using nucleophilic substitution (e.g., KCO-mediated alkylation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives with chlorinated reagents in DMF at room temperature, as described in ). The quinazolinone moiety is introduced via amidation or thiourea coupling, followed by purification via column chromatography (e.g., using ethyl acetate/hexane gradients, as in ). Yield optimization requires careful stoichiometric control of reagents like cesium carbonate and copper(I) bromide in coupling reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Structural validation employs:

- Spectroscopy : H NMR and C NMR to confirm proton and carbon environments (e.g., pyrazole methyl groups at δ ~3.8–4.0 ppm and quinazolinone carbonyl signals at δ ~160–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-HRMS for [M+H] ions) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages to confirm purity .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) to resolve 3D structure if single crystals are obtained .

Advanced Research Questions

Q. How can molecular docking and computational tools predict the biological targets of this compound?

- Methodology :

Target identification : Use PASS (Prediction of Activity Spectra for Substances) to predict broad biological activities (e.g., kinase inhibition or antimicrobial potential) .

Docking protocols : Employ AutoDock Vina or Schrödinger Suite for binding affinity calculations. Prepare the compound’s 3D structure (optimized with Gaussian at B3LYP/6-31G* level) and dock into target active sites (e.g., EGFR kinase PDB:1M17). Validate with known inhibitors and analyze binding poses (e.g., hydrogen bonds with quinazolinone carbonyl groups) .

MD simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions between in silico predictions and experimental bioactivity data?

- Methodology :

- Dose-response assays : Perform IC/EC determinations (e.g., MTT assays for cytotoxicity) to validate computational predictions .

- Structural analogs : Synthesize derivatives (e.g., modifying the pyrazole methyl group or quinazolinone substituents) to isolate structure-activity relationships (SAR) .

- Off-target screening : Use kinase profiling panels or proteome-wide assays (e.g., CETSA) to identify unintended interactions .

- Statistical models : Apply Design of Experiments (DoE) to optimize assay conditions and resolve variability (e.g., pH, temperature) .

Q. What experimental design strategies are recommended for optimizing reaction conditions in synthesis?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables like temperature (35–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., Cu(I)Br at 0.1–1.0 eq.) .

- High-throughput screening : Automate parallel reactions in microreactors to rapidly test conditions (e.g., flow chemistry setups for diazomethane synthesis) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., amide bond formation) .

Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

- Methodology :

- Single-crystal growth : Use slow evaporation (e.g., in ethyl acetate/hexane) to obtain crystals suitable for X-ray diffraction .

- SHELX refinement : Refine data with SHELXL to confirm bond lengths/angles (e.g., distinguishing between N-methylpyrazole and alternative tautomers) .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., π-π stacking between pyridine and quinazolinone rings) to explain packing motifs .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data for intermediate compounds?

- Methodology :

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., pyridyl vs. pyrazole protons) .

- Isotopic labeling : Synthesize N-labeled analogs to track nitrogen environments in complex heterocycles .

- Comparative analysis : Cross-reference with literature spectra of structurally similar compounds (e.g., ’s pyrazole-aniline derivatives) .

Q. What strategies mitigate low yields in the final amidation step?

- Methodology :

- Coupling reagents : Test HATU vs. EDC/HOBt for activating the carboxylic acid moiety .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF with 4Å molecular sieves) to stabilize intermediates .

- Microwave assistance : Apply microwave irradiation (e.g., 100°C, 150 W) to accelerate reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.